molecular formula C19H20ClN3O2S B10878477 4-chloro-N-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonothioyl}benzamide

4-chloro-N-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonothioyl}benzamide

Cat. No.: B10878477
M. Wt: 389.9 g/mol
InChI Key: HKUZNLPZOCYFKK-UHFFFAOYSA-N
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Description

4-chloro-N-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonothioyl}benzamide is a complex organic compound known for its diverse applications in scientific research. This compound features a benzamide core substituted with a chloro group and a piperazine ring attached to a methoxyphenyl group, making it a valuable molecule in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonothioyl}benzamide typically involves multiple steps:

    Formation of the Piperazine Intermediate: The initial step involves the reaction of 2-methoxyphenylamine with piperazine under controlled conditions to form the 4-(2-methoxyphenyl)piperazine intermediate.

    Chlorination: The benzamide core is chlorinated using thionyl chloride or phosphorus pentachloride to introduce the chloro group at the desired position.

    Coupling Reaction: The final step involves coupling the chlorinated benzamide with the piperazine intermediate in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the target compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonothioyl}benzamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form corresponding amines or alcohols.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions.

Major Products

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols.

    Hydrolysis: Carboxylic acids and amines.

Scientific Research Applications

4-chloro-N-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonothioyl}benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in studies involving receptor binding and enzyme inhibition.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as receptors or enzymes. The piperazine ring and methoxyphenyl group play crucial roles in binding to these targets, modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-(4-methoxyphenyl)benzamide
  • 4-chloro-N-(3-methoxyphenyl)benzamide
  • N-[2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl]-3-methoxybenzamide

Uniqueness

4-chloro-N-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonothioyl}benzamide stands out due to its unique combination of functional groups, which confer specific binding properties and reactivity. This makes it particularly valuable in medicinal chemistry for the development of new therapeutic agents.

Properties

Molecular Formula

C19H20ClN3O2S

Molecular Weight

389.9 g/mol

IUPAC Name

4-chloro-N-[4-(2-methoxyphenyl)piperazine-1-carbothioyl]benzamide

InChI

InChI=1S/C19H20ClN3O2S/c1-25-17-5-3-2-4-16(17)22-10-12-23(13-11-22)19(26)21-18(24)14-6-8-15(20)9-7-14/h2-9H,10-13H2,1H3,(H,21,24,26)

InChI Key

HKUZNLPZOCYFKK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=S)NC(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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